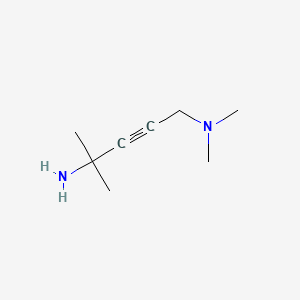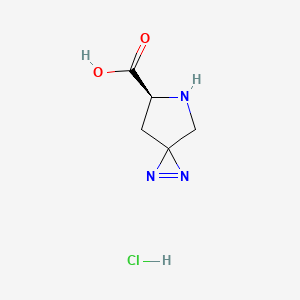
H-L-Photo-Proline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-L-Photo-Proline hydrochloride, also known as (S)-1,2,5-Triazaspiro[2.4]hept-1-ene-6-carboxylic acid, is a diazirine-containing proline amino acid. This compound is a multifunctional probe building block used in various scientific research applications. It is particularly valuable for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation (∼360 nm), forming a covalent bond .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-L-Photo-Proline hydrochloride is synthesized through a series of chemical reactions involving diazirine and proline. The synthetic route typically involves the incorporation of the diazirine group into the proline structure, followed by the formation of the hydrochloride salt. The reaction conditions often include solution phase peptide synthesis, with the compound being stored at low temperatures (−20°C) to maintain its stability .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids, with the diazirine group being introduced at a specific stage. The final product is purified through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity (≥95%) .
Chemical Reactions Analysis
Types of Reactions
H-L-Photo-Proline hydrochloride undergoes various chemical reactions, including:
Photoaffinity Labeling: Upon UV light irradiation (∼360 nm), the diazirine group forms a covalent bond with nearby molecules, enabling the study of protein-protein interactions
Substitution Reactions: The compound can participate in substitution reactions where the diazirine group is replaced by other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include UV light sources for photoaffinity labeling and various solvents for peptide synthesis. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of this compound include covalently bonded complexes with target proteins and modified peptides with substituted functional groups .
Scientific Research Applications
H-L-Photo-Proline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex peptides and small-molecule probes
Biology: Employed in photoaffinity labeling to study protein-protein interactions and cellular mechanisms
Medicine: Utilized in drug discovery research to identify and validate molecular targets
Industry: Applied in the development of new materials and biochemical tools for various industrial processes
Mechanism of Action
The mechanism of action of H-L-Photo-Proline hydrochloride involves the incorporation of the diazirine group into peptides or small-molecule probes. Upon UV light irradiation (∼360 nm), the diazirine group forms a covalent bond with nearby molecules, enabling the study of protein-protein interactions and cellular targets. This process is crucial for understanding traditionally undruggable targets and probing cellular mechanisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to H-L-Photo-Proline hydrochloride include:
- H-L-Photo-lysine hydrochloride
- H-L-Photo-phenylalanine hydrochloride
- Fmoc-L-photo-methionine
- Fmoc-L-Photo-phenylalanine
- Fmoc-L-photo-leucine
Uniqueness
This compound is unique due to its diazirine-containing proline structure, which allows for efficient photoaffinity labeling. This compound’s ability to form covalent bonds upon UV light irradiation makes it a valuable tool for studying protein-protein interactions and cellular mechanisms, setting it apart from other similar compounds .
Properties
CAS No. |
2421187-90-6 |
|---|---|
Molecular Formula |
C5H8ClN3O2 |
Molecular Weight |
177.59 g/mol |
IUPAC Name |
(5S)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H7N3O2.ClH/c9-4(10)3-1-5(2-6-3)7-8-5;/h3,6H,1-2H2,(H,9,10);1H/t3-;/m0./s1 |
InChI Key |
SNHBXFQBFAEQKI-DFWYDOINSA-N |
Isomeric SMILES |
C1[C@H](NCC12N=N2)C(=O)O.Cl |
Canonical SMILES |
C1C(NCC12N=N2)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14884642.png)
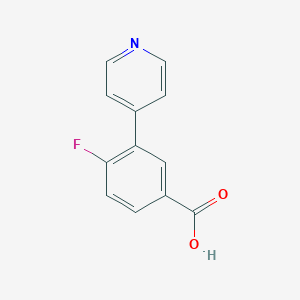
![5-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14884654.png)
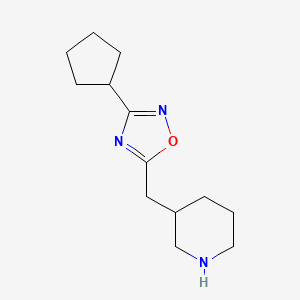
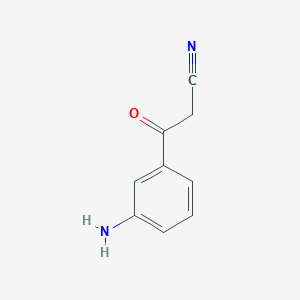
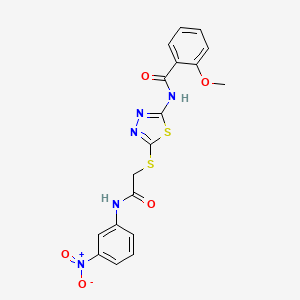
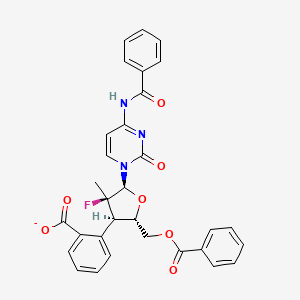
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B14884678.png)
![23-Bromo-2,5,8,11,14,17,20-heptaoxabicyclo[19.4.0]pentacosa-1(21),22,24-triene](/img/structure/B14884685.png)
![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)
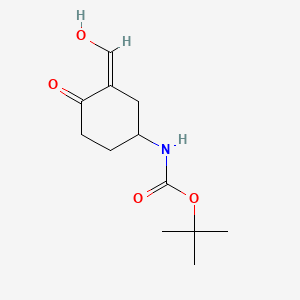
![1-((R)-3-(4-((3-((S)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropyl)amino)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B14884717.png)
![6-Phenyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B14884723.png)
